2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid, also known as Z-D-glutamine, is an amino acid derivative characterized by the presence of a benzyloxycarbonyl group attached to the amino group of D-glutamic acid. Its molecular formula is C13H16N2O5, with a molar mass of 280.28 g/mol. This compound exhibits a melting point range of 138-142°C and has a predicted boiling point of approximately 604.2°C. It is known for its role in organic synthesis, particularly in the protection of amino groups during
Currently, there is no specific information available regarding the mechanism of action of this compound in biological systems.
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid typically involves the reaction of D-glutamic acid with benzyl chloroformate. This reaction forms the benzyloxycarbonyl derivative through acylation of the amino group. Subsequent steps may involve carbamoylation to introduce the carbamoyl group:
This compound finds applications primarily in the field of organic synthesis and medicinal chemistry. It is utilized as a building block for synthesizing peptides and other bioactive molecules due to its ability to protect amino groups during chemical transformations. Additionally, its structural properties make it a candidate for studying enzyme-substrate interactions and developing new pharmaceuticals .
Interaction studies involving 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid often focus on its binding affinity to various enzymes and receptors. These studies are crucial for understanding how modifications to the molecule can influence its biological activity and therapeutic potential. While specific interaction data may be sparse, analogs and derivatives have been explored for their pharmacological profiles, indicating that this compound may interact similarly with biological targets .
Several compounds share structural similarities with 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid, each possessing unique characteristics:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | 65706-99-2 | 0.98 | Contains an additional oxo group |
| (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid | 35726-62-6 | 0.98 | Ethoxy substituent enhances solubility |
| (S)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid | 5672-83-3 | 0.98 | Methoxy group may alter pharmacokinetics |
| (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate | 3190-71-4 | 0.97 | Features a dioxo oxazolidine ring structure |
These compounds highlight variations in substituents that can significantly impact their reactivity and biological activity while maintaining structural similarities to 2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid .